N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide
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Overview
Description
N-(4-fluorophenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide is a useful research compound. Its molecular formula is C22H23FN4O2 and its molecular weight is 394.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Activity
Acetamide derivatives, including those with a 1,3,4-oxadiazole nucleus, have been studied for their antibacterial properties. For instance, compounds synthesized from ethyl piperidin-4-carboxylate showed moderate inhibitory effects against Gram-negative bacterial strains, with one compound particularly active against Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis (Iqbal et al., 2017). Another study synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, exhibiting moderate to potent antibacterial activity (Khalid et al., 2016).
Antifungal and Apoptotic Effects
Triazole-oxadiazole compounds have been investigated for their antifungal and apoptotic effects against Candida species. Specific compounds demonstrated potent antifungal activity and were non-toxic to healthy cells, suggesting potential as safe antifungal agents (Çavușoğlu et al., 2018).
Antimicrobial Agents
Further research into 1,3,4-oxadiazole derivatives synthesized with fluorine atoms has shown these compounds to possess notable antimicrobial properties. The incorporation of fluorine atoms enhanced their antimicrobial potency, particularly against a broad spectrum of bacterial and fungal strains (Parikh & Joshi, 2014).
G Protein-Coupled Receptor Agonist
A derivative, 6-((2-fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one, was identified as a potent G protein-coupled receptor 119 (GPR119) agonist, highlighting its potential in exploring the pharmacological potential of GPR119 agonists (Sakairi et al., 2012).
Anti-Inflammatory and Anti-Nociceptive Agents
Compounds synthesized from 4-methylbenzoic acid, including 1,2,4-triazoles, were evaluated for their anti-inflammatory and anti-nociceptive activities. Several compounds showed significant activity in these areas, suggesting potential applications in pain management and inflammation treatment (Upmanyu et al., 2011).
Molecular Docking for Antimicrobial and Antiviral Drugs
A potential antimicrobial and antiviral drug, synthesized with a piperidin-1-yl quinolin-4-one structure, underwent molecular docking to predict its biological activity, indicating potential in drug development (Vaksler et al., 2023).
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. Similar compounds have been shown to interact with various receptors, such as the human estrogen alpha receptor (erα) . The role of these receptors is to regulate gene expression and control cellular proliferation and differentiation in response to hormones .
Mode of Action
It is hypothesized that it may bind to its target receptor and modulate its activity, leading to changes in cellular processes
Biochemical Pathways
The biochemical pathways affected by this compound are currently unknown. Compounds that interact with hormone receptors like erα can influence a variety of biochemical pathways, including those involved in cell growth, differentiation, and apoptosis . The downstream effects of these changes can have significant impacts on cellular function and overall organism health.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects can include changes in gene expression, alterations in cell growth and differentiation, and even cell death .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-15-2-4-16(5-3-15)21-25-22(29-26-21)17-10-12-27(13-11-17)14-20(28)24-19-8-6-18(23)7-9-19/h2-9,17H,10-14H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEUWIFSJVASBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCN(CC3)CC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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